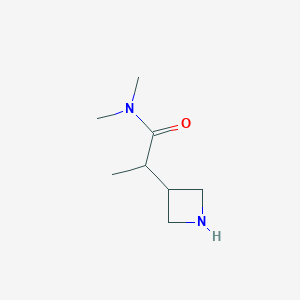
(2S)-2-Amino-2-(2-furyl)ethan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Amino-2-(2-furyl)ethan-1-OL: is an organic compound that features a furan ring attached to an amino alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-2-(2-furyl)ethan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with a furan derivative, such as 2-furylcarbinol.
Amination: The furan derivative undergoes an amination reaction to introduce the amino group. This can be achieved using reagents like ammonia or amines under suitable conditions.
Chiral Resolution: To obtain the (2S)-enantiomer, chiral resolution techniques such as crystallization or chromatography may be employed.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (2S)-2-Amino-2-(2-furyl)ethan-1-OL can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form saturated derivatives, such as 2-amino-2-(2-furyl)ethanol.
Substitution: It can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution using reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of 2-furylglyoxal.
Reduction: Formation of 2-amino-2-(2-furyl)ethanol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Building Block: (2S)-2-Amino-2-(2-furyl)ethan-1-OL serves as a building block for the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of (2S)-2-Amino-2-(2-furyl)ethan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
1-(2-Furyl)ethan-1-OL: A similar compound with a hydroxyl group instead of an amino group.
2-Amino-2-(2-thienyl)ethan-1-OL: A compound with a thiophene ring instead of a furan ring.
Uniqueness:
Structural Features: The presence of both amino and hydroxyl groups attached to a furan ring makes (2S)-2-Amino-2-(2-furyl)ethan-1-OL unique.
Reactivity: Its ability to undergo various chemical reactions and form diverse products highlights its versatility.
Propriétés
Formule moléculaire |
C6H9NO2 |
|---|---|
Poids moléculaire |
127.14 g/mol |
Nom IUPAC |
(2S)-2-amino-2-(furan-2-yl)ethanol |
InChI |
InChI=1S/C6H9NO2/c7-5(4-8)6-2-1-3-9-6/h1-3,5,8H,4,7H2/t5-/m0/s1 |
Clé InChI |
LRKBGEPUMHLXRV-YFKPBYRVSA-N |
SMILES isomérique |
C1=COC(=C1)[C@H](CO)N |
SMILES canonique |
C1=COC(=C1)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[2-(4-Fluorophenyl)ethyl]-1,3-oxazolidin-2-one](/img/structure/B12087670.png)
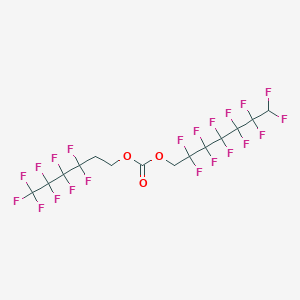
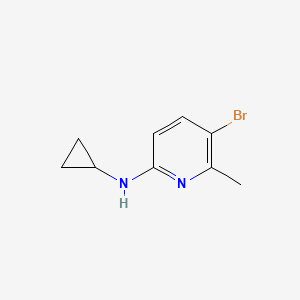
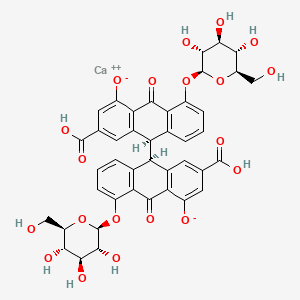
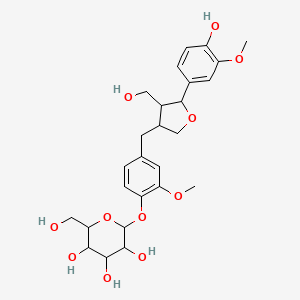
![(2-{[3-(2-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine](/img/structure/B12087698.png)

![3-Methoxy-2-methylspiro[3.3]heptan-1-amine](/img/structure/B12087703.png)
![benzyl N-[1-[[3-hydroxy-4-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,5-diphenylpentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B12087718.png)

